N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide
Description
N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a carbamothioyl group, and a propan-2-yloxy group attached to a benzamide core.
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(2)24-15-8-6-12(7-9-15)16(21)19-17(25)18-13-4-3-5-14(10-13)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAICQDIXSRMBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the carbamothioyl group can form coordination complexes with metal ions. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(diphenylcarbamothioyl)benzamide: Used in coordination chemistry and catalysis.
N-(diethylcarbamothioyl)benzamide: Similar applications in catalysis and material science.
Uniqueness
N-[(3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
